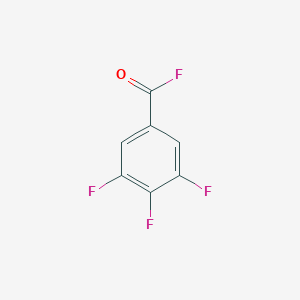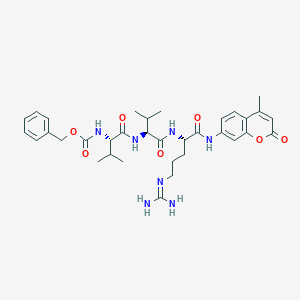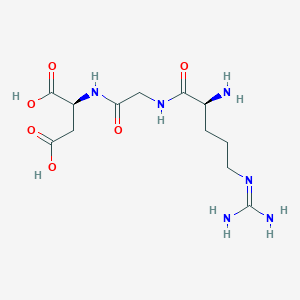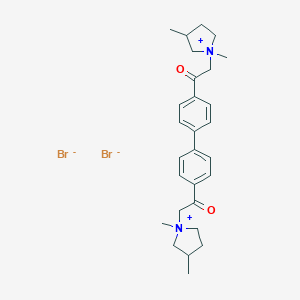
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine, also known as CBZ-Gly-Phe, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a derivative of the naturally occurring opioid peptide, enkephalin, and has been shown to exhibit analgesic and anti-inflammatory effects.
Mechanism of Action
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is believed to exert its analgesic effects by binding to opioid receptors in the central nervous system, thereby inhibiting the transmission of pain signals. It has been shown to have a higher affinity for delta opioid receptors compared to mu and kappa receptors.
Biochemical and Physiological Effects:
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in pain processing. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in the pathogenesis of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is its high potency and selectivity for delta opioid receptors, which makes it a promising candidate for the development of novel analgesic drugs. However, its synthetic nature and complex synthesis method may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for research on N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine. These include:
1. Optimization of its structure to improve its pharmacokinetic properties and selectivity for delta opioid receptors.
2. Evaluation of its efficacy in clinical trials for the treatment of pain and inflammation.
3. Investigation of its potential applications in other therapeutic areas, such as addiction and depression.
4. Exploration of its mechanism of action at the molecular level to gain a better understanding of its analgesic and anti-inflammatory effects.
In conclusion, N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine is a synthetic peptide with promising potential as a therapeutic agent for the treatment of pain and inflammation. Its high potency and selectivity for delta opioid receptors make it a promising candidate for the development of novel analgesic drugs. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine involves the coupling of three amino acids, namely glycine, phenylalanine, and 1-carboxy-5-carbobenzoxyaminopentane, through peptide bond formation. This can be achieved using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Scientific Research Applications
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and its anti-inflammatory properties have been demonstrated in models of inflammation-induced hyperalgesia.
properties
CAS RN |
121613-01-2 |
|---|---|
Product Name |
N-(1-Carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine |
Molecular Formula |
C25H31N3O7 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C25H31N3O7/c29-22(30)16-27-23(31)21(15-18-9-3-1-4-10-18)28-20(24(32)33)13-7-8-14-26-25(34)35-17-19-11-5-2-6-12-19/h1-6,9-12,20-21,28H,7-8,13-17H2,(H,26,34)(H,27,31)(H,29,30)(H,32,33)/t20?,21-/m0/s1 |
InChI Key |
PUMZVPXPQCBTAM-LBAQZLPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
synonyms |
N-(1-carboxy-5-carbobenzoxyaminopentyl)-glycyl-phenylalanine Z-CA-Gly-Phe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)




![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)

